4-Chloro-3H-furo[3,4-c]quinolin-1-one
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Overview
Description
4-Chloro-3H-furo[3,4-c]quinolin-1-one is a heterocyclic compound that features a fused furan and quinoline ring system with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3H-furo[3,4-c]quinolin-1-one typically involves the reaction of quinolin-6-ol with allyl bromides, followed by thermal rearrangement and acid-catalyzed cyclization. The sodium salt of quinolin-6-ol reacts with allyl bromides to form allyl aryl ethers, which are then subjected to thermal rearrangement under standard or microwave conditions. The resulting products undergo acid-catalyzed intramolecular cyclization to yield the desired furoquinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3H-furo[3,4-c]quinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted furoquinolines .
Scientific Research Applications
4-Chloro-3H-furo[3,4-c]quinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimalarial, antitumor, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity is studied to understand its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-3H-furo[3,4-c]quinolin-1-one involves its interaction with specific molecular targets. For instance, in antimalarial research, the compound may inhibit key enzymes or pathways essential for the survival of the malaria parasite. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring system but differ in functional groups and substitution patterns.
2,3-Dihydro-furo[3,2-h]quinolines: These compounds have a similar fused ring system but differ in the position of the furan ring and other substituents.
Uniqueness
4-Chloro-3H-furo[3,4-c]quinolin-1-one is unique due to the specific positioning of the chlorine atom and the fused furan-quinoline ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H6ClNO2 |
---|---|
Molecular Weight |
219.62 g/mol |
IUPAC Name |
4-chloro-3H-furo[3,4-c]quinolin-1-one |
InChI |
InChI=1S/C11H6ClNO2/c12-10-7-5-15-11(14)9(7)6-3-1-2-4-8(6)13-10/h1-4H,5H2 |
InChI Key |
KLSBPONMUTUMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N=C2Cl)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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